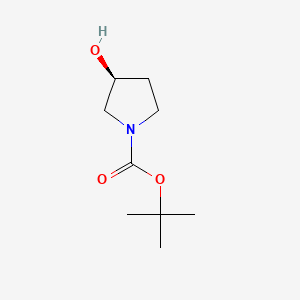

(S)-1-N-Boc-3-hydroxypyrrolidine

Overview

Description

(S)-1-N-Boc-3-hydroxypyrrolidine is a chiral compound commonly used in organic synthesis. The compound features a pyrrolidine ring with a hydroxyl group at the third position and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. This compound is particularly valuable in the synthesis of pharmaceuticals and fine chemicals due to its chiral nature and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-N-Boc-3-hydroxypyrrolidine typically involves the following steps:

Starting Material: The synthesis often begins with (S)-proline, a naturally occurring amino acid.

Protection of the Amino Group: The amino group of (S)-proline is protected using a Boc protecting group. This is achieved by reacting (S)-proline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Reduction: The carboxylic acid group of the protected (S)-proline is then reduced to an alcohol using a reducing agent like lithium aluminum hydride (LiAlH4).

Cyclization: The resulting alcohol undergoes cyclization to form the pyrrolidine ring, yielding this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and high-purity reagents. The process may also be scaled up using continuous flow chemistry techniques to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(S)-1-N-Boc-3-hydroxypyrrolidine can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to remove the Boc protecting group, typically using acidic conditions like trifluoroacetic acid (TFA).

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).

Reduction: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Substitution: Various nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Formation of (S)-1-N-Boc-3-oxopyrrolidine.

Reduction: Formation of (S)-3-hydroxypyrrolidine.

Substitution: Formation of substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-1-N-Boc-3-hydroxypyrrolidine has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is employed in the study of enzyme mechanisms and as a precursor for the synthesis of biologically active molecules.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral purity.

Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-1-N-Boc-3-hydroxypyrrolidine largely depends on its role in specific chemical reactions. As a chiral building block, it can influence the stereochemistry of the final product. In biological systems, the compound may interact with enzymes or receptors, affecting their activity through its chiral center and functional groups.

Comparison with Similar Compounds

Similar Compounds

®-1-N-Boc-3-hydroxypyrrolidine: The enantiomer of (S)-1-N-Boc-3-hydroxypyrrolidine, differing in the configuration of the chiral center.

1-N-Boc-3-hydroxypyrrolidine: The racemic mixture containing both (S) and ® enantiomers.

1-N-Boc-3-oxopyrrolidine: An oxidized derivative of this compound.

Uniqueness

This compound is unique due to its specific chiral configuration, which can significantly impact the stereochemistry and biological activity of the molecules synthesized from it. This makes it a valuable compound in the development of enantiomerically pure pharmaceuticals and other chiral substances.

Biological Activity

(S)-1-N-Boc-3-hydroxypyrrolidine, with the chemical formula CHNO and CAS number 101469-92-5, is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Weight: 173.24 g/mol

- Melting Point: Not specified in the available literature

- Solubility: Soluble in organic solvents; stability under various pH conditions has been observed.

This compound functions primarily as a ligand for various biological targets. Its mechanism of action includes:

- Enzyme Inhibition: It has been shown to inhibit specific enzymes, which can lead to increased levels of neurotransmitters such as serotonin and dopamine. This inhibition is particularly relevant in the context of neuropharmacology.

- Receptor Modulation: The compound interacts with G-protein coupled receptors (GPCRs), influencing intracellular signaling pathways that regulate numerous physiological processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Neuroprotective Effects: Studies have demonstrated its potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

- Antidepressant-like Activity: In animal models, this compound has shown efficacy in reducing depressive-like behaviors, suggesting its role in mood regulation.

Table 1: Summary of Biological Activities

Case Study: Neuroprotection in Animal Models

In a study published by researchers investigating the neuroprotective effects of this compound, administration of the compound was associated with significant improvements in cognitive function and reductions in markers of neuronal damage following induced oxidative stress. The study utilized a rodent model where oxidative stress was induced through pharmacological agents, and the treatment group receiving this compound showed enhanced survival rates of neurons compared to control groups.

Pharmacokinetics

The pharmacokinetic profile of this compound highlights its absorption, distribution, metabolism, and excretion characteristics:

- Absorption: Rapidly absorbed when administered orally.

- Distribution: Exhibits a favorable distribution within brain tissues due to its lipophilicity.

- Metabolism: Metabolized primarily by cytochrome P450 enzymes.

- Excretion: Excreted through urine; metabolites include conjugated forms.

Safety and Toxicology

Preliminary toxicity studies indicate that this compound has a relatively safe profile at therapeutic doses. However, further detailed toxicological assessments are necessary to fully understand its safety margin.

Q & A

Basic Research Questions

Q. How can the enantiomeric purity of (S)-1-N-Boc-3-hydroxypyrrolidine be experimentally validated?

Methodological Answer: Enantiomeric purity is critical for ensuring stereochemical integrity in chiral intermediates. Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H or OD-H) and a mobile phase of hexane/isopropanol (90:10 v/v) at 1.0 mL/min. Compare retention times against the (R)-enantiomer standard. Alternatively, NMR spectroscopy with chiral solvating agents (e.g., Eu(hfc)₃) can resolve enantiomers by inducing distinct splitting patterns in the hydroxyl or Boc-protected amine signals .

Q. What strategies are recommended for regioselective Boc protection of 3-hydroxypyrrolidine?

Methodological Answer: Regioselective Boc protection of the pyrrolidine nitrogen over the hydroxyl group can be achieved using:

- Base-controlled conditions : React 3-hydroxypyrrolidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base (e.g., NaHCO₃) in THF at 0–25°C. The hydroxyl group remains unprotected due to its lower nucleophilicity under these conditions .

- Kinetic vs. thermodynamic control : Use DMAP as a catalyst to favor Boc protection at the amine .

Q. What analytical techniques are suitable for characterizing this compound?

Methodological Answer:

- NMR (¹H/¹³C) : Confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and hydroxyl proton (δ ~2.5–3.5 ppm, broad). The stereochemistry is validated via NOESY correlations between the hydroxyl proton and adjacent pyrrolidine protons .

- FT-IR : Detect the carbonyl stretch of the Boc group (~1680–1720 cm⁻¹) and hydroxyl O-H stretch (~3200–3600 cm⁻¹) .

- Mass spectrometry (HRMS) : Verify the molecular ion peak at m/z 187.24 (C₉H₁₇NO₃) .

Advanced Research Questions

Q. How does the hydroxyl group in this compound influence its reactivity in transition-metal-catalyzed couplings?

Methodological Answer: The hydroxyl group can act as a directing group in palladium-catalyzed C–H activation reactions. For example, in cross-couplings with aryl halides, the hydroxyl group facilitates ortho-metallation, enabling regioselective arylation. However, competing coordination with the Boc-protected amine may require optimization of ligands (e.g., XPhos) and bases (Cs₂CO₃) to suppress side reactions .

Q. What are the challenges in synthesizing this compound via asymmetric catalysis, and how can they be mitigated?

Methodological Answer:

- Catalyst selection : Chiral phosphoric acids (e.g., TRIP) or Ru-based catalysts can induce asymmetry during hydroxylation or hydrogenation steps. For example, asymmetric transfer hydrogenation of a ketone precursor using [(R,R)-TsDPEN]RuCl achieves >90% ee .

- Byproduct formation : Competing over-reduction or Boc deprotection can occur. Mitigate via low-temperature reactions (0–5°C) and stoichiometric control of Boc₂O .

Q. How is this compound utilized as a key intermediate in the synthesis of kinase inhibitors?

Methodological Answer: The compound serves as a chiral scaffold in ibrutinib analogs (BTK inhibitors). The hydroxyl group is oxidized to a ketone (Dess–Martin periodinane) for subsequent nucleophilic addition with pyrazole or triazole derivatives. The Boc group is later deprotected (TFA/CH₂Cl₂) to reveal a secondary amine for coupling with electrophilic warheads .

Q. Data Contradictions and Resolution

Q. Discrepancies in reported melting points: 62–65°C vs. 273.3°C (at 760 mmHg). How should researchers interpret this?

Resolution:

- 62–65°C : Represents the melting point of the solid compound under standard conditions .

- 273.3°C : Refers to the boiling point under atmospheric pressure, which is rarely observed due to thermal decomposition. Always verify purity via DSC (differential scanning calorimetry) and TGA (thermogravimetric analysis) to distinguish decomposition from phase transitions .

Properties

IUPAC Name |

tert-butyl (3S)-3-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-5-4-7(11)6-10/h7,11H,4-6H2,1-3H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APCBTRDHCDOPNY-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357541 | |

| Record name | tert-Butyl (3S)-3-hydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101469-92-5 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester, (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101469-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (3S)-3-hydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.